molecular formula C24H50S B091147 1-TETRACOSANTHIOL CAS No. 16331-24-1

1-TETRACOSANTHIOL

Cat. No.: B091147
CAS No.: 16331-24-1
M. Wt: 370.7 g/mol
InChI Key: BVPRDJDJPZQSIU-UHFFFAOYSA-N
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Description

1-Tetracosanthiol is a specialized long-chain alkanethiol of significant interest in materials science and surface chemistry research. Its primary research value lies in its ability to form self-assembled monolayers (SAMs) on various substrates, particularly gold surfaces. These highly ordered films are utilized to engineer surfaces with specific properties, such as controlling wettability, reducing friction, preventing corrosion, or serving as a foundation for biosensors. The long carbon chain (C24) of this compound promotes the formation of dense, crystalline-like monolayers with enhanced stability compared to shorter-chain thiols. Researchers also employ this compound in nanoparticle synthesis and stabilization, where it acts as a capping agent to control particle growth, prevent aggregation, and tailor surface functionality for subsequent applications in nanotechnology and catalysis.

Properties

IUPAC Name

tetracosane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h25H,2-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPRDJDJPZQSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542485
Record name Tetracosane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16331-24-1
Record name Tetracosane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solubility and Reaction Kinetics

Long alkyl chains impede solubility in polar solvents, necessitating nonpolar solvents like toluene or hexane. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

Purification

Chromatographic methods (silica gel, alumina) are essential to isolate this compound from byproducts. Recrystallization from hexane/ethanol mixtures enhances purity.

Analytical Validation

Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying structure and purity. Thiol-specific assays (e.g., Ellman’s test) quantify functional group integrity .

Chemical Reactions Analysis

Types of Reactions

1-TETRACOSANTHIOL undergoes various chemical reactions, including:

    Oxidation: The sulfhydryl group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Tetracosane (C24H50).

    Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

1-TETRACOSANTHIOL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological membranes and as a probe for investigating protein-thiol interactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1-TETRACOSANTHIOL involves its ability to interact with various molecular targets through its sulfhydryl group. This group can form covalent bonds with other molecules, leading to the formation of disulfides or other derivatives. These interactions can modulate the activity of enzymes, proteins, and other biological molecules, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Comparison

1-Tetracosanethiol differs from structurally related compounds primarily in its functional group:

  • 1-Tetracosanol (C24H50O): A 24-carbon alcohol with a hydroxyl (-OH) group. Alcohols exhibit stronger hydrogen bonding, leading to higher boiling points and solubility in polar solvents compared to thiols. For example, 1-Tetracosanol has a molecular weight of 354.66 g/mol , while 1-Tetracosanethiol (C24H50S) would have a slightly higher molecular weight (~362.8 g/mol) due to sulfur’s atomic mass.
  • Benzyl Thiocyanate (C8H7NS) : A thiocyanate derivative (CAS 3012-37-1) . Thiocyanates (-SCN) are more reactive than thiols, participating in nucleophilic substitutions. They are less stable under acidic conditions compared to thiols.
  • Thiophene Derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) : Thiophenes contain aromatic sulfur rings, offering electronic conjugation absent in alkanethiols. This makes them useful in pharmaceuticals and organic electronics but less effective in surface adsorption.

Physical and Chemical Properties

Property 1-Tetracosanethiol (Inferred) 1-Tetracosanol Benzyl Thiocyanate Thiophene Derivatives
Functional Group -SH -OH -SCN Aromatic S-ring
Molecular Weight ~362.8 g/mol 354.66 g/mol 165.23 g/mol Variable (~250–400 g/mol)
Boiling Point Moderate (lower than alcohol) High Low Moderate to High
Solubility Low in polar solvents Low in water Moderate in organics Variable (organic solvents)
Reactivity Forms disulfides (oxidation) Esterification Nucleophilic substitution Aromatic reactions

Research Findings and Data Gaps

  • Thermal Stability: Thiols generally decompose at lower temperatures than alcohols due to weaker S–H bonds. For example, 1-Tetracosanol’s stability up to 200°C suggests 1-Tetracosanethiol may degrade at ~150–180°C.
  • Toxicity: Limited data on 1-Tetracosanethiol; however, thiocyanates like Benzyl Thiocyanate are classified as irritants , while thiophenes may have neuroactive properties .

Biological Activity

1-Tetracosanthiol, a long-chain fatty alcohol derivative, has garnered attention for its potential biological activities, particularly in the context of wound healing. This article synthesizes current research findings, highlighting its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.

Chemical Structure and Properties

This compound (C24H50OS) features a long hydrophobic carbon chain with a thiol functional group. Its unique structure contributes to its solubility and interaction with biological membranes, which is crucial for its biological activity.

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits significant biological activities, primarily related to wound healing and inflammation modulation. The compound's efficacy has been evaluated through various in vitro and in vivo experiments.

Wound Healing Efficacy

A key study isolated 1-tetracosanol from Eupatorium glandulosum leaves and assessed its wound healing properties. The results indicated:

  • Concentration-Dependent Activity : At concentrations of 800, 1600, and 3200 μM, 1-tetracosanol achieved wound closure rates of 99% within 24 hours.
  • Gene Expression : Enhanced gene expression related to wound healing was observed, alongside increased cytokine release at early stages of repair.
  • In Silico Analysis : Binding affinity studies revealed high binding energies (-5 to -6.4 kcal/mol) against several wound healing markers such as TNF-α, IL-18, and MMP-9, suggesting potential targets for therapeutic intervention .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Cytokine Modulation : The compound appears to upregulate cytokines that play critical roles in the inflammatory response and tissue repair.
  • Antioxidant Properties : Preliminary assessments indicate that this compound may possess antioxidant capabilities, contributing to reduced oxidative stress at the wound site.

Research Findings and Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study ReferenceConcentration (μM)Wound Closure (%)Cytokine ReleaseBinding Energy (kcal/mol)
80099IncreasedTNF-α: -5.0
160099IncreasedIL-18: -4.9
320099IncreasedMMP-9: -6.4

Case Studies

A notable case study involved the application of a gel formulation containing 2% 1-tetracosanol in a clinical setting. The gel demonstrated a wound closure rate of approximately 97.35% by day 21, emphasizing its practical application in wound management .

Q & A

Basic Research Questions

Q. What established protocols ensure high-yield synthesis and purification of 1-Tetracosanthiol?

  • Methodological Answer : Synthesis typically involves thiolation of 1-tetracosanol using Mitsunobu reactions (with triphenylphosphine and diethyl azodicarboxylate) or nucleophilic substitution with thiourea followed by hydrolysis. Purification requires column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization in non-polar solvents. Yield optimization depends on inert conditions (N₂/Ar atmosphere) to prevent oxidation and rigorous drying of reagents. Characterization via ¹H/¹³C NMR (δ ~1.25 ppm for CH₂-SH, δ 2.5 ppm for -SH) and FTIR (S-H stretch ~2550 cm⁻¹) is critical .

Q. Which spectroscopic techniques reliably confirm this compound’s molecular structure?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR Spectroscopy : Identifies alkyl chain integrity and thiol proton signals.
  • FTIR : Confirms S-H functional groups.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (MW = 382.7 g/mol).
    Discrepancies in S-H detection (e.g., oxidation to disulfides) require parallel HPLC analysis (C18 column, UV detection at 210 nm) to assess purity .

Q. How should this compound be handled to prevent experimental degradation?

  • Methodological Answer : Store under inert gas (Ar) at -20°C, shielded from light. Use degassed solvents (e.g., THF, chloroform) for solubility studies. Safety protocols include fume hood use, flame-resistant lab coats, and emergency showers for skin contact, as per GHS hazard guidelines (H225: flammable liquid) .

Advanced Research Questions

Q. How can contradictory data on this compound’s oxidative stability be systematically reconciled?

  • Methodological Answer : Conduct controlled comparative studies:

  • Variable Testing : Vary O₂ levels (using gloveboxes vs. ambient air), temperature (25–60°C), and antioxidant additives (e.g., BHT).
  • Analytical Tools : Employ TGA (thermal stability), GC-MS (degradation byproducts), and electrochemical analysis (cyclic voltammetry for redox behavior).
    Meta-analyses should follow PRISMA guidelines to aggregate data from heterogeneous studies .

Q. What experimental approaches elucidate this compound’s self-assembly thermodynamics on metallic substrates?

  • Methodological Answer :

  • Surface Analysis : Use AFM to monitor monolayer roughness and XPS to verify sulfur-gold bonding.
  • Thermodynamic Parameters : Calculate Gibbs free energy (ΔG) via contact angle measurements (surface wettability) and ellipsometry (film thickness).
    Replicate studies across substrates (Au, Ag, Cu) to assess universality .

Q. What strategies maintain functional integrity when integrating this compound into hybrid nanomaterials?

  • Methodological Answer :

  • Covalent Functionalization : Link thiol groups to nanoparticles (e.g., Au NPs) via ligand exchange, characterized by TEM and UV-Vis (plasmon resonance shifts).
  • Stability Testing : Evaluate colloidal stability using DLS and zeta potential measurements in aqueous/organic phases.
    Statistical DOE (Design of Experiments) optimizes reaction time, temperature, and molar ratios .

Data Contradiction Analysis

  • Example : Discrepancies in reported solubility (e.g., polar vs. non-polar solvents) may arise from impurities or varying solvent grades. Mitigation:
    • Standardize solvent purity (HPLC-grade) and use Karl Fischer titration to quantify water content.
    • Publish raw data (e.g., NMR spectra) in supplementary materials for cross-validation .

Methodological Best Practices

  • Experimental Design : Align objectives with FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • Reproducibility : Document reagent sources, equipment calibration, and environmental conditions (humidity, temperature) .
  • Data Reporting : Use SI units, error margins (±SD), and hypothesis testing (p-values) in tables (e.g., Table 1: Synthesis Yield Optimization).

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